molecular formula C10H11BrFN B13540326 1-(3-Bromo-4-fluorophenyl)cyclobutanamine

1-(3-Bromo-4-fluorophenyl)cyclobutanamine

Cat. No.: B13540326
M. Wt: 244.10 g/mol
InChI Key: KKOQQQGEKQKEER-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C10H11BrFN. It is a cyclobutanamine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclobutanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride: A hydrochloride salt form with similar properties.

    1-Bromo-4-fluorobutane: A related compound with a different structural framework.

Uniqueness

1-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclobutanamine moiety.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

KKOQQQGEKQKEER-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)Br)N

Origin of Product

United States

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